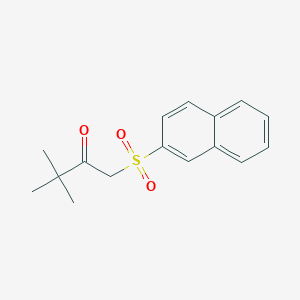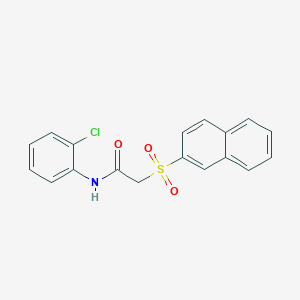![molecular formula C15H16BrN3O3S B285645 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine](/img/structure/B285645.png)
4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine, also known as BPH-715, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth. 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine also inhibits the activity of nuclear factor kappa B (NF-κB), a signaling pathway that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects
4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine has been shown to have various biochemical and physiological effects in scientific research studies. In one study, 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in mice with induced inflammation. In another study, 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine was found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
实验室实验的优点和局限性
4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. However, 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine also has limitations, including its potential toxicity and lack of selectivity for certain enzymes and signaling pathways.
未来方向
There are several future directions for research on 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine. One area of research is to further investigate its potential therapeutic properties in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is to develop more selective and less toxic analogs of 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine that can be used in clinical trials. Additionally, more studies are needed to fully understand the mechanism of action of 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine and its effects on various enzymes and signaling pathways involved in inflammation and tumor growth.
Conclusion
In conclusion, 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory and anti-tumor properties have been studied extensively, and it has shown promise in treating neurodegenerative diseases. While more research is needed to fully understand its mechanism of action and potential therapeutic uses, 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine has the potential to be a valuable tool in scientific research and drug development.
合成方法
4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine can be synthesized using a multi-step process that involves the reaction of 4-bromophenylhydrazine with 2-chloroacetic acid to form 4-(4-bromophenyl)-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with 3-mercapto-N-(morpholin-4-yl)propanamide to form 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine.
科学研究应用
4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine has been studied for its potential therapeutic properties in various scientific research applications. One study found that 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine has anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. Another study showed that 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine has anti-tumor properties by inducing apoptosis in cancer cells. Additionally, 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C15H16BrN3O3S |
|---|---|
分子量 |
398.3 g/mol |
IUPAC 名称 |
3-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H16BrN3O3S/c16-12-3-1-11(2-4-12)14-17-18-15(22-14)23-10-5-13(20)19-6-8-21-9-7-19/h1-4H,5-10H2 |
InChI 键 |
SVVOTICBQPIDSI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CCSC2=NN=C(O2)C3=CC=C(C=C3)Br |
规范 SMILES |
C1COCCN1C(=O)CCSC2=NN=C(O2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Phenylsulfonyl)acetyl]azepane](/img/structure/B285562.png)



![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)
![N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B285577.png)


![1-(4-Tert-butylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B285580.png)
![3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide](/img/structure/B285583.png)

![2-[1-(Benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B285585.png)
![N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285586.png)
![N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285587.png)